molecular formula C13H17NO B6014466 (3-METHYLPIPERIDINO)(PHENYL)METHANONE CAS No. 19202-02-9

(3-METHYLPIPERIDINO)(PHENYL)METHANONE

Cat. No.: B6014466
CAS No.: 19202-02-9
M. Wt: 203.28 g/mol
InChI Key: KXEVGKCOPOYOFG-UHFFFAOYSA-N
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Description

(3-METHYLPIPERIDINO)(PHENYL)METHANONE is a chemical compound that features a piperidine ring substituted with a methyl group and a phenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-METHYLPIPERIDINO)(PHENYL)METHANONE typically involves the reaction of a piperidine derivative with a phenylmethanone precursor. One common method includes the use of Friedel-Crafts acylation, where a piperidine derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (3-METHYLPIPERIDINO)(PHENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-METHYLPIPERIDINO)(PHENYL)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-METHYLPIPERIDINO)(PHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Uniqueness: (3-METHYLPIPERIDINO)(PHENYL)METHANONE is unique due to its specific piperidine and phenylmethanone structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-6-5-9-14(10-11)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEVGKCOPOYOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402044
Record name Piperidine, 1-benzoyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-02-9
Record name Piperidine, 1-benzoyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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